Acetoin propyleneglycol ketal
CAS No.: 94089-23-3
Cat. No.: VC3850483
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94089-23-3 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol |
Standard InChI | InChI=1S/C7H14O3/c1-5-4-9-7(3,10-5)6(2)8/h5-6,8H,4H2,1-3H3 |
Standard InChI Key | ZLBNMXMVFWMHAV-UHFFFAOYSA-N |
SMILES | CC1COC(O1)(C)C(C)O |
Canonical SMILES | CC1COC(O1)(C)C(C)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Acetoin propyleneglycol ketal, systematically named 1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol, features a dioxolane ring formed by the ketalization of acetoin (3-hydroxy-2-butanone) with propylene glycol. The structure includes two methyl groups and an ethanol moiety attached to the dioxolane ring, contributing to its stability and solubility profile .
Physical and Solubility Properties
The compound exists as a colorless to pale yellow viscous liquid with a density range of 1.034–1.042 g/cm at 20°C and a refractive index of 1.430–1.438 . It is soluble in water and ethanol, enhancing its utility in aqueous and alcoholic food formulations .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 146.18 g/mol | |
Boiling Point | 98–99°C | |
logP (Octanol-Water) | 0.80 | |
Vapor Pressure | 32.3 mmHg at 25°C |
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves acid-catalyzed ketalization of acetoin with propylene glycol. Protic acids such as sulfuric acid or p-toluenesulfonic acid facilitate the reaction, which proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the carbonyl carbon of acetoin . Recent patents highlight the use of low acid concentrations (0.0006–0.0033 molar equivalents) to minimize esterification side reactions, achieving yields exceeding 80% .
Industrial Optimization
Large-scale production employs continuous reactors under controlled temperatures (50–100°C) and vacuum distillation to remove water, a byproduct of ketal formation. The process avoids solvents, leveraging the miscibility of reactants to enhance efficiency .
Table 2: Representative Synthetic Conditions
Stability and Reactivity
Hydrolytic Degradation
Under acidic conditions, the ketal group undergoes hydrolysis to regenerate acetoin and propylene glycol. This reversibility is critical in food systems, where pH fluctuations may affect flavor release .
Oxidation and Reduction Pathways
Oxidation with agents like potassium permanganate yields carboxylic acids, while reduction via sodium borohydride produces secondary alcohols. These reactions are leveraged in pharmaceutical intermediates but are undesirable in flavor applications .
Applications in Food and Beyond
Flavoring Agent
The compound’s buttery profile makes it indispensable in dairy analogs and processed snacks. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies it as a flavoring agent with an acceptable daily intake (ADI) of "no safety concern" at current use levels .
Non-Food Uses
Comparative Analysis with Related Compounds
Acetoin vs. Acetoin Propyleneglycol Ketal
Unlike acetoin, which is volatile and prone to oxidation, the ketal derivative offers enhanced thermal stability, making it preferable in baked goods .
Propylene Glycol Derivatives
Compared to propylene glycol itself, the ketal exhibits reduced hygroscopicity, preventing moisture loss in food matrices .
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